Mitoxantrone-d8

Description

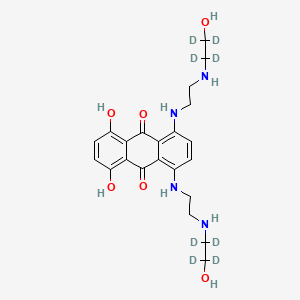

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662132 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189974-82-0 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mitoxantrone-d8 chemical properties and structure

An In-Depth Technical Guide to Mitoxantrone-d8: Chemical Properties and Structure

Introduction

This compound is the deuterium-labeled form of Mitoxantrone, an anthracenedione-derived antineoplastic agent.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantification of Mitoxantrone in biological samples through mass spectrometry-based methods like GC-MS or LC-MS.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development.

Chemical Properties and Structure

This compound shares its core structure with Mitoxantrone but is distinguished by the presence of eight deuterium atoms. This isotopic substitution is specifically on the two hydroxyethyl groups of the side chains.[3] The formal name for this compound is 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-1,1,2,2-d4)amino]ethyl]amino]-9,10-anthracenedione.[3]

Structural Information

The fundamental structure consists of a planar tricyclic anthraquinone system, which is crucial for its interaction with DNA.[4] The deuterium labeling does not alter the core mechanism of action but provides a distinct mass signature for analytical purposes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₀D₈N₄O₆ | [2][3][5] |

| Molecular Weight | 452.53 g/mol | [2][5] |

| CAS Number | 1189974-82-0 | [2][3][5] |

| Appearance | Crystalline Solid | [6] |

| Storage Temperature | -20°C | [3][6][7] |

| Melting Point | 145°C | [7] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₈) | [3] |

| Canonical SMILES | OCCNCCNc1ccc(NCCNCCO)c2C(=O)c3c(O)ccc(O)c3C(=O)c12 | [6] |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | [6] |

Mechanism of Action

As an analogue of Mitoxantrone, this compound is understood to follow the same biological pathways. Mitoxantrone is a potent DNA-reactive agent that functions primarily as a topoisomerase II inhibitor.[1][8] Its mechanism involves several key steps:

-

DNA Intercalation : The planar aromatic ring system of the molecule inserts itself between DNA base pairs.[1][8] This intercalation disrupts the normal helical structure of DNA, thereby inhibiting DNA synthesis and repair processes.[1][9]

-

Topoisomerase II Inhibition : Mitoxantrone stabilizes the complex formed between DNA and the topoisomerase II enzyme.[8] This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to an accumulation of double-strand breaks.[8]

-

Induction of Apoptosis : The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[8][10]

-

Immunosuppressive Effects : Mitoxantrone also exhibits immunosuppressive properties by inhibiting the proliferation of T cells, B cells, and macrophages.[8][11] It impairs antigen presentation and reduces the secretion of pro-inflammatory cytokines.[11]

The following diagram illustrates the primary mechanism of action of Mitoxantrone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 9. Mitoxantrone - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Mitoxantrone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Mitoxantrone-d8, a deuterated analog of the potent antineoplastic agent Mitoxantrone. This document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the preparation of this labeled compound, which is crucial for a variety of research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based analyses.

Overview of Mitoxantrone and its Deuterated Analog

Mitoxantrone is a synthetic anthracenedione derivative that intercalates into DNA and is a potent inhibitor of topoisomerase II, leading to its cytotoxic effects against cancer cells. This compound is an isotopically labeled version of Mitoxantrone where eight hydrogen atoms have been replaced by deuterium. This labeling is specifically located on the two N-(2-hydroxyethyl) side chains of the molecule. The formal chemical name for this compound is 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-1,1,2,2-d4)amino]ethyl]amino]-9,10-anthracenedione[1]. The stable isotope labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for quantitative analysis.

Synthetic Strategy

The synthesis of this compound follows a similar pathway to that of unlabeled Mitoxantrone. The core of the strategy involves the condensation of a leuco-tetrahydroxyanthraquinone intermediate with a deuterated side-chain precursor, followed by an oxidation step to yield the final product.

The key starting materials for this synthesis are:

-

1,4,5,8-Tetrahydroxyanthraquinone (Leucoquinizarin) : This forms the core anthracenedione structure of Mitoxantrone.

-

2-((2-Aminoethyl)amino)ethanol-d4 (N-(2-Hydroxyethyl)ethylenediamine-d4) : This is the deuterated side-chain precursor that introduces the eight deuterium atoms into the final molecule.

The general synthetic scheme is depicted below.

References

Mitoxantrone-d8 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of mitoxantrone-d8 when utilized as an internal standard in bioanalytical applications. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of mitoxantrone in biological matrices. This guide covers the fundamental principles, experimental protocols, and data presentation pertinent to the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Core Principles: The Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, variability can be introduced at multiple stages of the analytical process. This includes sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and ionization in the mass spectrometer. To ensure the accuracy and precision of the results, an internal standard is employed.

This compound is a stable isotope-labeled (SIL) internal standard for mitoxantrone. The "d8" designation indicates that eight hydrogen atoms in the mitoxantrone molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to mitoxantrone.

The Mechanism of Action as an Internal Standard:

The core principle behind using this compound is that it will behave nearly identically to mitoxantrone throughout the entire analytical workflow. Any loss of analyte during sample extraction, or variations in injection volume or ionization efficiency, will affect both mitoxantrone and this compound to the same extent.

However, due to the presence of eight deuterium atoms, this compound has a higher molecular weight than mitoxantrone. This mass difference is the key to its function. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak area of the analyte (mitoxantrone) to the peak area of the internal standard (this compound), the variability in the analytical process can be normalized, leading to a more accurate and precise quantification of the analyte.

Physicochemical Properties

The efficacy of this compound as an internal standard is rooted in its physicochemical similarity to mitoxantrone.

| Property | Mitoxantrone | This compound |

| Molecular Formula | C22H28N4O6 | C22H20D8N4O6 |

| Molecular Weight | ~444.49 g/mol | ~452.53 g/mol |

| Chemical Structure | Dihydroxyanthracenedione derivative | Deuterated dihydroxyanthracenedione derivative |

| Solubility | Soluble in DMSO and methanol | Soluble in DMSO and methanol |

The slight increase in molecular weight for this compound does not significantly alter its chromatographic retention time or extraction efficiency compared to mitoxantrone, ensuring they co-elute and are extracted with similar efficiency.

Experimental Protocol: Quantification of Mitoxantrone in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of mitoxantrone in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Approximate Retention Time | ~5.5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 3700 V |

| Sheath Gas Flow Rate | 50 L/min |

| Auxiliary Gas Flow Rate | 10 L/min |

| Ion Transfer Tube Temp. | 300°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Mitoxantrone | 445.2 | 358.1 | 18 |

| 445.2 | 88.2 | 25 | |

| This compound | 453.2 | 366.1 | ~18 |

| 453.2 | 96.2 | ~25 |

Note: The MRM transitions for this compound are predicted based on the mass shift and may require optimization.

Visualizations

Experimental Workflow

Caption: Experimental workflow for mitoxantrone quantification.

Logical Relationship of Internal Standard Function

Caption: Logic of internal standard in LC-MS/MS.

Therapeutic Mechanism of Action of Mitoxantrone

Mitoxantrone's therapeutic effects as an antineoplastic and immunomodulatory agent stem from its interaction with DNA and key cellular enzymes.

Caption: Mitoxantrone's therapeutic mechanism of action.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of mitoxantrone in complex biological matrices. Its mechanism of action as an internal standard relies on its near-identical physicochemical properties to the analyte, with the exception of its mass. This mass difference allows for ratiometric analysis by LC-MS/MS, effectively compensating for analytical variability. The provided experimental protocol and visualizations offer a foundational understanding for the implementation and interpretation of bioanalytical assays utilizing this compound. Adherence to validated protocols and a thorough understanding of the underlying principles are paramount for generating high-quality, reliable data in research and drug development.

An In-depth Technical Guide to the Physical and Chemical Stability of Mitoxantrone-d8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of Mitoxantrone-d8. As specific stability data for the deuterated form is limited, this guide heavily relies on established data for the non-deuterated analogue, Mitoxantrone. The stability profiles of deuterated and non-deuterated compounds are generally considered to be very similar; however, minor differences may exist. All information should be verified with in-house stability studies for specific formulations and applications.

Introduction

This compound is the deuterium-labeled version of Mitoxantrone, an anthracenedione derivative with potent antineoplastic and immunomodulatory activities.[1] It is commonly used as an internal standard in pharmacokinetic and metabolic studies of Mitoxantrone due to its similar chemical and physical properties and distinct mass spectrometric signature.[2] Understanding the stability of this compound is critical for ensuring the accuracy and reliability of analytical data, as well as for the proper handling and storage of this important research compound. This guide summarizes the available knowledge on the physical and chemical stability of Mitoxantrone, which can be extrapolated to this compound, and provides detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its stability, solubility, and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl-d4)amino]ethyl]amino]-9,10-anthracenedione | [2] |

| Alternate Names | Dihydroxyanthraquinone-d8; Novantron-d8 | [1] |

| CAS Number | 1189974-82-0 | [1] |

| Molecular Formula | C₂₂H₂₀D₈N₄O₆ | [1] |

| Molecular Weight | 452.53 g/mol | [1] |

| Appearance | Crystalline Solid | [2] |

| Solubility | Sparingly soluble in water; slightly soluble in methanol; practically insoluble in acetonitrile, chloroform, and acetone. | [3] |

| Storage Temperature | -20°C Freezer | [2] |

Chemical Stability and Degradation

Mitoxantrone is susceptible to degradation under certain conditions. Understanding its degradation pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures.

Degradation Pathways

Forced degradation studies on Mitoxantrone have identified several potential degradation products. The primary degradation pathways involve modifications of the side chains. LC-MS analyses have identified conformational changes including the loss of the two amino alcohol side chains (N-ethylethanolamine), the loss of one N-ethylethanolamine and one N-methylethanolamine, the loss of a CH₂OH group, and the formation of a dicarboxylic acid derivative.[4]

A proposed logical workflow for identifying degradation products is outlined below.

Stability in Solution

The stability of Mitoxantrone in various solutions and under different storage conditions has been investigated. These findings provide a strong basis for predicting the stability of this compound.

Table 2: Summary of Mitoxantrone Stability in Solution

| Concentration | Diluent | Storage Conditions | Stability | Reference |

| 0.1 mg/mL & 0.6 mg/mL | 0.9% Sodium Chloride in Polyolefin Bags | 2-8°C (light protected) | Stable for 84 days | [5] |

| 0.1 mg/mL & 0.6 mg/mL | 0.9% Sodium Chloride in Polyolefin Bags | 20-25°C (normal light) | Stable for 84 days | [5] |

| 2 mg/mL | Original Glass Vial | 4°C or 23°C | Stable for 42 days | [6] |

| 2 mg/mL | Monoject® Syringes | 4°C or 23°C | Stable for 42 days | [6] |

| 0.2 mg/mL | 0.9% Sodium Chloride in Polypropylene Syringes | 4°C & 20°C | Stable for 28 days | [3] |

| 0.2 mg/mL | Sterile Water for Injection in PVC Reservoirs | 4°C & 37°C | Stable for 14 days | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound. These protocols are based on established methods for Mitoxantrone and can be adapted for the deuterated analogue.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated, stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from potential degradation products.[5]

Protocol:

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).[7]

-

Mobile Phase: Gradient elution with 1% formic acid in water and methanol.[7]

-

Flow Rate: 0.3 mL/min.[7]

-

Column Temperature: 35°C.[7]

-

Injection Volume: 5 µL.[7]

-

Detection: UV-Vis detector at a wavelength of 658 nm or a mass spectrometer.[7][8]

-

-

Sample Preparation:

-

Dilute the this compound solution to a suitable concentration with the mobile phase or an appropriate diluent.

-

For biological matrices, protein precipitation with methanol followed by centrifugation is a common sample preparation step.[7]

-

-

Validation Parameters:

-

Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

-

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the molecule and identify potential degradation products, which helps in understanding the degradation pathways and developing a stability-indicating method.

Protocol:

-

Acid Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C) for a specified period.

-

-

Photodegradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified period. A photostability chamber can be used.

-

-

Analysis:

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Characterize the degradation products using LC-MS/MS.

-

Mechanism of Action and Relevant Signaling Pathway

Mitoxantrone exerts its biological effects primarily through interaction with DNA and inhibition of topoisomerase II.[9][10] This leads to DNA damage and ultimately, cell death.[11]

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, primarily based on data from its non-deuterated counterpart. The provided data tables and experimental protocols offer a valuable resource for researchers and scientists working with this compound. It is crucial to perform in-house stability studies to confirm the stability of this compound in specific formulations and under specific experimental conditions. The information on degradation pathways and the mechanism of action further aids in the development of robust analytical methods and the interpretation of experimental results.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical stability of Mitoxantrone Accord after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]

- 6. Mitoxantrone Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 7. Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media | Tranova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 8. High-performance liquid chromatographic determination of mitoxantrone in plasma utilizing non-bonded silica gel for solid-phase isolation to reduce adsorptive losses on glass during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitoxantrone: Package Insert / Prescribing Information / MOA [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

Decoding the Certificate of Analysis: A Technical Guide to Mitoxantrone-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Mitoxantrone-d8. Understanding the quality control parameters of this isotopically labeled internal standard is critical for ensuring the accuracy and reproducibility of bioanalytical studies. This compound is an essential tool in pharmacokinetic and drug metabolism research, where it is used for the precise quantification of Mitoxantrone in various biological matrices.

Product Identification and Specifications

A Certificate of Analysis for this compound begins with fundamental identification details. This section provides a snapshot of the compound's key properties.

| Parameter | Specification | Source |

| Product Name | This compound | - |

| CAS Number | 1189974-82-0 | [1][2] |

| Molecular Formula | C₂₂H₂₀D₈N₄O₆ | [1][2] |

| Molecular Weight | 452.53 g/mol | [2] |

| Appearance | Blue to dark blue solid | - |

| Solubility | Soluble in DMSO and Methanol | [1] |

Quantitative Analysis: Purity and Isotopic Enrichment

The core of the CoA lies in the quantitative data that attests to the quality of the this compound standard. These values are crucial for accurate quantification in experimental assays.

| Analytical Test | Methodology | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) | ≥99% Deuterated Forms (d1-d8)[1] |

| Deuterium Incorporation | Mass Spectrometry (MS) | Predominantly d8 |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Conforms to USP <467> |

| Water Content | Karl Fischer Titration | ≤1.0% |

Experimental Protocols

Detailed methodologies are essential for the transparent and reproducible assessment of the quality of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined to quantify any non-deuterated Mitoxantrone or other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient elution is typically employed. For example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where Mitoxantrone has maximum absorbance (e.g., 655 nm).[3]

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment and Deuterium Incorporation by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to confirm the mass of the deuterated molecule and to determine the extent of deuterium incorporation.[4]

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, often coupled with a liquid chromatography front-end (LC-HRMS).

-

Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is common for a molecule like Mitoxantrone.

-

Procedure : A dilute solution of this compound is infused into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum.

-

Data Analysis : The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled Mitoxantrone (d0) and the various deuterated forms (d1 through d8) are used to calculate the isotopic enrichment. The percentage of the d8 peak relative to all other deuterated and non-deuterated forms indicates the deuterium incorporation.

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and the positions of deuterium labeling.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d6.

-

Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.

-

Data Analysis : The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the successful labeling. The remaining proton signals should be consistent with the non-deuterated parts of the Mitoxantrone structure.

Visualizing Key Concepts and Workflows

Diagrams are provided to visually explain the structure, quality control process, and application of this compound.

Caption: Chemical structure of Mitoxantrone with deuterium labeling on the side chains.

Caption: A typical workflow for the quality control of this compound.

Caption: Workflow illustrating the use of this compound in a bioanalytical assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Direct determination of mitoxantrone and its mono- and dicarboxylic metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[3][4] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[5][6] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[4] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.[3][5]

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are rooted in the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu).

The most notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.

Another important phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[7] This is attributed to the small differences in polarity and molecular volume arising from the C-D bond.[7] While often negligible, this effect can be more pronounced in certain chromatographic systems and needs to be considered during method development.[7]

Synthesis of Deuterated Standards

The introduction of deuterium into a molecule can be achieved through two primary methods: hydrogen-deuterium exchange (H/D exchange) and chemical synthesis using deuterated building blocks.[8]

-

Hydrogen-Deuterium Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst (acid, base, or metal).[8] This approach is generally simpler and more cost-effective but offers less control over the specific positions of deuterium incorporation.[8]

-

Chemical Synthesis: This "de novo" synthesis approach provides precise control over the location and number of deuterium atoms incorporated into the final molecule.[8][9][10] It involves using deuterated starting materials and reagents in a multi-step synthetic route.[9][10][11] While more complex and expensive, this method is often necessary to create stable and reliable internal standards where the deuterium labels are placed on non-exchangeable positions.[8]

Quantitative Data on Deuterated vs. Non-Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

| Analyte | Internal Standard | Matrix | % RSD (without IS) | % RSD (with Deuterated IS) | Reference |

| Sirolimus | SIR-d₃ | Whole Blood | 7.6 - 9.7 | 2.7 - 5.7 | [12] |

| Kahalalide F | Kahalalide F-d₈ | Plasma | 8.6 | 7.6 | [5] |

| Mycophenolic Acid | MPA-d₃ | Plasma | Not Reported | < 5.0 | [3] |

| Cyclosporine A | CsA-d₄ | Whole Blood | Not Reported | < 6.0 | [3] |

Table 1: Comparison of Precision (% RSD) With and Without Deuterated Internal Standards. This table illustrates the significant improvement in analytical precision (lower Relative Standard Deviation) when a deuterated internal standard is used to correct for variability in the analysis of immunosuppressant drugs in biological matrices.[3][5][12]

| Analyte | Deuterated Standard | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |

| Olanzapine | Olanzapine-d₃ | Normal-Phase LC | -0.06 min | |

| Des-methyl olanzapine | Des-methyl olanzapine-d₈ | Normal-Phase LC | -0.12 min | |

| 5-HIAA | 5-HIAA-d₅ | Reversed-Phase LC | Not specified, but noted | [13] |

| Testosterone | Testosterone-d₅ | Reversed-Phase LC | Not specified, but noted | [13] |

Table 2: Observed Chromatographic Isotope Effects. This table provides examples of the retention time differences observed between the analyte and its deuterated internal standard. While often small, these shifts need to be assessed during method development to ensure accurate quantification, especially in the presence of matrix effects.[13]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC vials

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Acetonitrile)

-

SPE vacuum manifold

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., mobile phase)

-

LC vials

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations

Experimental Workflow for Quantitative Bioanalysis

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

The Kinetic Isotope Effect (KIE)

Caption: A diagram illustrating the kinetic isotope effect on reaction rates.

Method Validation Considerations

The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[14] Key validation parameters that are critically assessed include:

-

Specificity and Selectivity: Ensuring that there is no interference from endogenous matrix components at the retention times of the analyte and the internal standard.

-

Accuracy and Precision: Deuterated standards help achieve high accuracy (closeness to the true value) and precision (reproducibility of measurements).[3]

-

Matrix Effect: While deuterated standards are excellent at compensating for matrix effects, it is still essential to evaluate the potential for differential matrix effects, where the analyte and IS are affected differently by the matrix.[15]

-

Stability: The stability of the deuterated internal standard in the biological matrix and in solution must be assessed to ensure it does not degrade during sample storage and processing.

-

Isotopic Purity and Crossover: The isotopic purity of the standard should be high, with minimal contribution from the unlabeled analyte. The potential for "crosstalk" between the analyte and IS mass channels should be evaluated.[4]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize deuterated standards in their mass spectrometry workflows.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. nebiolab.com [nebiolab.com]

- 3. texilajournal.com [texilajournal.com]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. myadlm.org [myadlm.org]

Understanding the Mass Shift of Mitoxantrone-d8 vs. Mitoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift observed between Mitoxantrone and its deuterated isotopologue, Mitoxantrone-d8. This analysis is crucial for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, where isotopically labeled internal standards are fundamental for accurate quantification.

Core Concepts: Isotopic Labeling and Mass Spectrometry

Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier isotopes. In the case of this compound, eight hydrogen atoms (¹H) are replaced by deuterium atoms (²H or D). This substitution results in a predictable increase in the molecule's mass without significantly altering its chemical properties. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry-based quantification assays.

Structural and Mass Differences

Mitoxantrone is an anthracenedione-based antineoplastic agent with the chemical formula C₂₂H₂₈N₄O₆.[1][2] Its deuterated form, this compound, has the molecular formula C₂₂H₂₀D₈N₄O₆.[3] The eight deuterium atoms are strategically placed on the terminal hydroxyethyl groups of the two side chains, a location less susceptible to metabolic exchange.

The fundamental difference lies in the mass of hydrogen versus deuterium. The mass of a proton (the nucleus of a hydrogen atom) is approximately 1.0078 atomic mass units (amu), while a deuteron (the nucleus of a deuterium atom, containing a proton and a neutron) has a mass of approximately 2.0141 amu. This leads to a nominal mass increase of 8 amu for this compound compared to Mitoxantrone.

Quantitative Data Summary

The following table summarizes the key quantitative data for Mitoxantrone and this compound.

| Parameter | Mitoxantrone | This compound |

| Molecular Formula | C₂₂H₂₈N₄O₆[1][2] | C₂₂H₂₀D₈N₄O₆[3] |

| Average Molecular Weight ( g/mol ) | 444.48[1] | 452.53[3] |

| Monoisotopic Mass ( g/mol ) | 444.2009[1] | 452.2511[4][5] |

| Nominal Mass Shift (amu) | - | +8 |

Experimental Protocols for Mass Spectrometric Analysis

The accurate determination of Mitoxantrone concentrations in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from established methods.[6][7]

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (this compound).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.[6]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A C18 reverse-phase column is commonly used for separation (e.g., 4.6 x 100 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution with a two-component mobile phase is typical.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is often employed.[7]

-

Injection Volume: A small injection volume, typically 5-10 µL, is used.[6]

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for Mitoxantrone analysis.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

Mass Transitions:

-

Mitoxantrone: The precursor ion [M+H]⁺ at m/z 445.2 is typically fragmented to produce product ions. Common transitions include m/z 445.2 → 388.2 and m/z 445.2 → 358.1.[6]

-

This compound: The precursor ion [M+H]⁺ at m/z 453.2 is monitored. The fragmentation pattern will be similar to the unlabeled compound, but the product ions will also show a corresponding mass shift.

-

Visualizations

Structural Comparison and Mass Shift

The following diagram illustrates the chemical structures of Mitoxantrone and this compound, highlighting the positions of deuterium labeling that result in the mass shift.

Caption: Structural comparison of Mitoxantrone and its deuterated analog.

Experimental Workflow for Bioanalytical Quantification

This diagram outlines the typical workflow for the quantification of Mitoxantrone in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Mitoxantrone quantification.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mitoxantrone | C22H28N4O6 | CID 4212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media | Tranova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. Determination of mitoxantrone in rat plasma by liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Mitoxantrone: A Technical Guide for Researchers

An In-depth Examination of Mitoxantrone's Journey Through the Body and the Crucial Role of Its Deuterated Analog, Mitoxantrone-d8, in Elucidating its Pharmacokinetic Profile.

Introduction

Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with established efficacy in the treatment of various malignancies, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1][2] Its therapeutic applications have also extended to the management of multiple sclerosis due to its immunomodulatory properties.[3] The clinical utility of mitoxantrone is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is paramount for optimizing dosing regimens, minimizing toxicity, and enhancing therapeutic outcomes. This technical guide provides a comprehensive overview of the pharmacokinetics of mitoxantrone, with a special focus on the role of its deuterated analog, this compound, in enabling precise and accurate quantification in biological matrices.

Pharmacokinetics of Mitoxantrone

The pharmacokinetic behavior of mitoxantrone in humans is complex and is best described by a three-compartment model.[4][5] Following intravenous administration, the drug undergoes a rapid initial distribution phase, followed by a more prolonged elimination phase, indicating extensive tissue distribution and a slow release from these tissues.[4]

Absorption

Mitoxantrone is administered intravenously, ensuring complete bioavailability.[6] Oral absorption is poor.[7]

Distribution

Mitoxantrone exhibits extensive distribution into tissues, with a large volume of distribution, often exceeding 1,000 L/m².[5][8] This extensive distribution is attributed to its high lipophilicity, leading to significant sequestration in tissues such as the liver, bone marrow, and heart.[3][4] Plasma protein binding of mitoxantrone is approximately 78%.[9][10] Notably, mitoxantrone does not readily cross the blood-brain barrier.[11]

Metabolism

The metabolism of mitoxantrone is not yet fully elucidated, but it is known to be metabolized in the liver.[6][9] The primary metabolic pathways involve oxidation, leading to the formation of monocarboxylic and dicarboxylic acid derivatives, which are largely inactive.[4][5] Glucuronide conjugates of these metabolites have also been identified.[5]

Excretion

Elimination of mitoxantrone and its metabolites occurs predominantly through biliary excretion into the feces, with a smaller fraction excreted in the urine.[4][5] Studies have shown that approximately 25% of the administered dose is recovered in the feces and 11% in the urine within a 5-day period, with about 65% of the urinary excretion being the unchanged drug.[5][9] The terminal half-life of mitoxantrone is highly variable, ranging from 23 to 215 hours, with a median of approximately 75 hours.[5]

Quantitative Pharmacokinetic Parameters of Mitoxantrone

The following tables summarize key pharmacokinetic parameters of mitoxantrone reported in human studies.

| Parameter | Value | Reference(s) |

| Volume of Distribution (Vd) | > 1,000 L/m² | [5][8] |

| Plasma Protein Binding | ~78% | [9][10] |

| Terminal Half-life (t½) | 23 - 215 hours (median ~75 hours) | [5] |

| Total Body Clearance | 16.2 - 28.3 L/hr/m² | [8] |

Table 1: Key Pharmacokinetic Parameters of Mitoxantrone in Humans.

| Phase | Half-life (t½) | Reference(s) |

| Alpha (Distribution) | 6 - 12 minutes | [5] |

| Beta (Distribution) | 1.1 - 3.1 hours | [5] |

| Gamma (Elimination) | 23 - 215 hours | [5] |

Table 2: Three-Compartment Model Half-lives of Mitoxantrone.

The Role of this compound in Pharmacokinetic Studies

Accurate quantification of mitoxantrone in biological matrices is essential for pharmacokinetic analysis. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and this compound serves this critical role in the bioanalysis of mitoxantrone.

This compound is a deuterated form of mitoxantrone, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to mitoxantrone but has a higher molecular weight. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer.

The primary role of this compound is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of this compound to a biological sample (e.g., plasma) before processing, it experiences the same extraction, ionization, and fragmentation efficiencies as the endogenous mitoxantrone. Any variations in the analytical process will affect both the analyte and the internal standard equally. Therefore, the ratio of the signal from mitoxantrone to that of this compound provides a highly accurate and precise measure of the mitoxantrone concentration, correcting for potential matrix effects and procedural losses.

Experimental Protocols

Bioanalytical Method for Mitoxantrone Quantification in Human Plasma using LC-MS/MS

The following protocol is a representative method for the quantification of mitoxantrone in human plasma, employing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the calibration range).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3. Mass Spectrometry Conditions

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mitoxantrone: Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 384.2

-

This compound: Precursor ion (Q1) m/z 453.2 → Product ion (Q3) m/z 392.2

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Collision Gas (CAD): Nitrogen

-

Curtain Gas (CUR): 20 psi

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 50 psi

-

Declustering Potential (DP): 80 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE) for Mitoxantrone: 35 eV

-

Collision Energy (CE) for this compound: 35 eV

-

Collision Cell Exit Potential (CXP): 15 V

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of Mitoxantrone.

Caption: Bioanalytical Sample Preparation Workflow.

Caption: Pharmacokinetic Study Logical Flow.

Conclusion

The pharmacokinetic profile of mitoxantrone is characterized by extensive tissue distribution and a long terminal half-life, consistent with a three-compartment model. Its metabolism to inactive carboxylic acid derivatives and subsequent elimination primarily through the feces are key determinants of its systemic exposure. The use of the stable isotope-labeled internal standard, this compound, is indispensable for the accurate and precise quantification of mitoxantrone in biological matrices, underpinning the reliability of pharmacokinetic data. A thorough understanding of these pharmacokinetic principles and the associated bioanalytical methodologies is crucial for the continued optimization of mitoxantrone therapy in both oncology and neurology, ensuring maximal efficacy while minimizing dose-related toxicities.

References

- 1. Novel assay method for mitoxantrone in plasma, and its application in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actapharmsci.com [actapharmsci.com]

- 4. Safety, tolerability, and pharmacokinetics of mitoxantrone hydrochloride injection for tracing in patients with gastric cancer: a single-blind, single-center, phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of mitoxantrone in rat plasma by liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. globalrph.com [globalrph.com]

- 10. [Ion-paired high performance liquid chromatographic determination of mitoxantrone hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic studies with mitoxantrone in the treatment of patients with nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Mitoxantrone in Human Plasma using a Validated LC-MS/MS Method with Mitoxantrone-d8 as an Internal Standard

Application Note

Introduction

Mitoxantrone is a synthetic anthracenedione derivative with potent antineoplastic and immunomodulatory properties.[1] It is clinically used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma, as well as for reducing neurological disability in patients with certain forms of multiple sclerosis.[1][2] The mechanism of action of Mitoxantrone involves the intercalation into DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA repair and replication.[2][3] This disruption of DNA synthesis ultimately results in cell cycle arrest and apoptosis.[3] Given its potent cytotoxic nature and narrow therapeutic index, precise and accurate quantification of Mitoxantrone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mitoxantrone in human plasma. The method utilizes Mitoxantrone-d8, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Experimental Protocols

Materials and Reagents

-

Mitoxantrone hydrochloride (Reference Standard)

-

This compound dihydrochloride (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Ultimate 3000)[4]

-

Triple quadrupole mass spectrometer (e.g., TSQ Fortis)[4]

-

C18 analytical column (e.g., Selectra C18, 4.6 x 100 mm, 5 µm)[4]

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of methanol to precipitate plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution.

-

Add 600 µL of a diethyl ether and dichloromethane mixture (3:2, v/v).[5]

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Selectra C18 (4.6 x 100 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol[4] |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 mL/min[4] |

| Column Temperature | 35°C[4] |

| Injection Volume | 5 µL[4] |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Spray Voltage | 3700 V[4] |

| Sheath Gas Flow Rate | 50 L/min[4] |

| Auxiliary Gas Flow Rate | 10 L/min[4] |

| Ion Transfer Tube Temp. | 300°C[4] |

| Vaporizer Temperature | 350°C[4] |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Mitoxantrone | 445.2 | 386.2 | 25[4] |

| Mitoxantrone (Qualifier) | 445.2 | 342.2 | 18[4] |

| This compound | 453.2 | 394.2 | 25 |

| This compound (Qualifier) | 453.2 | 350.2 | 18 |

Data Presentation

Table 1: Quantitative Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

References

- 1. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]

- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 3. Determination of mitoxantrone in rat plasma by liquid chromatography-tandem mass spectrometry method: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media | Tranova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 5. researchgate.net [researchgate.net]

Protocol for the Quantification of Mitoxantrone in Human Plasma using Mitoxantrone-d8 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitoxantrone is an antineoplastic agent used in the treatment of various cancers and multiple sclerosis. Accurate quantification of Mitoxantrone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the analysis of Mitoxantrone in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Mitoxantrone-d8 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Mitoxantrone quantification in plasma. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighing Factor | 1/x² |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| LQC | 1.5 | < 15 | < 15 | 85 - 115 |

| MQC | 50 | < 15 | < 15 | 85 - 115 |

| HQC | 400 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Mitoxantrone | 1.5 | 85 - 95 | 90 - 110 |

| 400 | 85 - 95 | 90 - 110 | |

| This compound | 100 | 85 - 95 | 90 - 110 |

Experimental Protocols

Materials and Reagents

-

Mitoxantrone reference standard

-

This compound (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mitoxantrone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Mitoxantrone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) by spiking blank human plasma with the appropriate amount of Mitoxantrone.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

-

Vortex the plate for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 5: Mass Spectrometry Parameters

| Parameter | Mitoxantrone | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 445.2 | 453.2 |

| Product Ion (m/z) | 358.1 | 366.1 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 100 | 100 |

Visualizations

Caption: Experimental workflow for Mitoxantrone analysis in plasma.

Application Note: High-Throughput Analysis of Mitoxantrone in Human Plasma Using HPLC with Mitoxantrone-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative determination of Mitoxantrone, a potent antineoplastic agent, in human plasma. The method utilizes Mitoxantrone-d8 as a stable, deuterated internal standard (IS) to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for rapid sample turnaround. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Mitoxantrone in a biological matrix.

Introduction

Mitoxantrone is an anthracenedione derivative with significant antineoplastic activity, primarily through the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[1][2] Its clinical applications include the treatment of various cancers and multiple sclerosis.[2][3][4] Accurate and reliable quantification of Mitoxantrone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated HPLC-MS/MS method for the determination of Mitoxantrone in human plasma, employing this compound as an internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Mitoxantrone hydrochloride (Reference Standard)

-

This compound dihydrochloride (Internal Standard)

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm

-

Guard Column: Phenomenex SecurityGuard™ ULTRA Cartridge, C18

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: Optimized HPLC Parameters

| Parameter | Condition |

| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Mitoxantrone and this compound are detailed in Table 2.

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Mitoxantrone | 445.2 | 370.2 | 150 | 35 |

| This compound | 453.2 | 378.2 | 150 | 35 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of Mitoxantrone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Mitoxantrone stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Results

The described method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of >0.995. The precision and accuracy of the method were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | 4.2 | 5.8 | 102.3 |

| Medium | 50 | 3.1 | 4.5 | 98.7 |

| High | 800 | 2.5 | 3.9 | 101.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Caption: Experimental workflow for the analysis of Mitoxantrone.

Mitoxantrone Signaling Pathway

The diagram below outlines the mechanism of action of Mitoxantrone.

Caption: Mechanism of action of Mitoxantrone.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of Mitoxantrone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation protocol and short chromatographic run time make this method well-suited for routine analysis in a research setting.

Precautions

It has been noted that Mitoxantrone can adsorb to glass surfaces.[5] To mitigate this, the use of polypropylene tubes and vials is recommended throughout the experimental procedure.[6] Additionally, Mitoxantrone may be unstable in human plasma; therefore, samples should be stabilized and stored frozen until analysis.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]

- 3. Mechanism of action of mitoxantrone | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of mitoxantrone in plasma utilizing non-bonded silica gel for solid-phase isolation to reduce adsorptive losses on glass during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actapharmsci.com [actapharmsci.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Mitoxantrone Analysis Using Mitoxantrone-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoxantrone is a potent antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. It is also utilized as a second-line treatment for multiple sclerosis. Accurate quantification of Mitoxantrone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Mitoxantrone-d8, a deuterated analog of Mitoxantrone, is the preferred internal standard for quantitative analysis by mass spectrometry due to its similar chemical properties and distinct mass-to-charge ratio, which allows for correction of matrix effects and variations in instrument response.

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Mitoxantrone in biological fluids using this compound as an internal standard: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Mechanism of Action of Mitoxantrone

Mitoxantrone primarily exerts its cytotoxic effects through the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, Mitoxantrone leads to double-strand breaks in DNA, ultimately triggering apoptosis. Additionally, Mitoxantrone has demonstrated immunomodulatory effects by suppressing the proliferation of T-cells, B-cells, and macrophages.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described sample preparation techniques in human plasma.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Extraction Recovery (%) | ~85% (with glassware silanization)[1][2] | >90% | >95% |

| Matrix Effect (%) | <15% | <15% | <20% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] | 0.5 ng/mL | 5 ng/mL |

| Linearity (r²) | >0.99 | >0.99 | >0.99 |

| Precision (%RSD) | <15% | <15% | <15% |

| Accuracy (%Bias) | ±15% | ±15% | ±15% |

Experimental Protocols

General Recommendations

-

Glassware: Due to the adsorptive nature of Mitoxantrone, it is highly recommended to use silanized glassware to minimize analyte loss and improve recovery.[1][2]

-

Internal Standard: A working solution of this compound should be prepared in an appropriate solvent (e.g., methanol) and added to all samples, calibration standards, and quality control samples before extraction.